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molecular formula C13H17N B8471956 2,6-Diethyl-N-propargylaniline

2,6-Diethyl-N-propargylaniline

Cat. No. B8471956
M. Wt: 187.28 g/mol
InChI Key: JPQSOHDMESAIDG-UHFFFAOYSA-N
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Patent
US04001325

Procedure details

A reactor equipped with a thermometer, stirrer, N2 inlet and outlet tubes and reflux condenser fitted with a drying tube is charged with 74.5 g (0.5 mole) of 2,6-diethylaniline, 71.4 g (0.6 mole) of propargyl bromide, 41.4 g (0.3 mole) of anhydrous potassium carbonate, and 125 ml of absolute ethanol. The mixture is refluxed for 18 hours under slight positive N2 pressure. The reaction mixture is cooled and additional potassium carbonate is added until the solution is weakly basic. It is then transferred to a separatory funnel. The supernatant organic layer which develops is isolated and dried over anhydrous potassium carbonate. The liquid is then separated by filtration and the solvent stripped in vacuo. The residue remaining is vacuum distilled. The clear liquid product (17.6 g) is approximately 90% pure 2,6-diethyl-N-propargylaniline as indicated by vapor phase chromatography. It has a boiling point of 86°-88° C at 0.6-0.7 mm Hg pressure. The impurities are 2,6-diethylaniline and 2,6-diethyl-N,N-dipropargylaniline.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
Quantity
71.4 g
Type
reactant
Reaction Step Two
Quantity
41.4 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:6]=1[NH2:7])[CH3:4].[CH2:14](Br)[C:15]#[CH:16].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH2:3]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:6]=1[NH:7][CH2:16][C:15]#[CH:14])[CH3:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
74.5 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Name
Quantity
71.4 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
fitted with a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 18 hours under slight positive N2 pressure
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
It is then transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The supernatant organic layer which develops is isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
The liquid is then separated by filtration
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(NCC#C)C(=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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